1,2-Diphenyl tetrachloroethane

Description

1,1,2,2-Tetrachloroethane (CAS 79-34-5) is a chlorinated hydrocarbon with the molecular formula Cl₂CHCHCl₂. It is a dense, nonflammable liquid with a molecular weight of 167.85 g/mol . Historically, it has been used as a solvent, degreaser, and intermediate in chemical synthesis. Its physical properties include a boiling point of 146.3°C, a density of 1.595 g/cm³ at 20°C, and low solubility in water (0.012 g/100 mL) .

Propriétés

IUPAC Name |

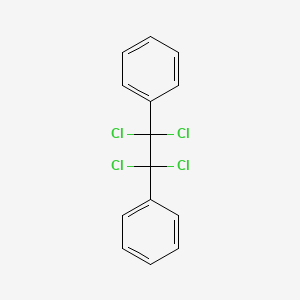

(1,1,2,2-tetrachloro-2-phenylethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4/c15-13(16,11-7-3-1-4-8-11)14(17,18)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTPEPKEBMRIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160030 | |

| Record name | 1,2-Diphenyl tetrachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13700-81-7 | |

| Record name | 1,2-Diphenyl tetrachloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013700817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenyl tetrachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIPHENYL-1,1,2,2-TETRACHLOROETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 1,2-Diphényl tétrachloroéthane peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du tétrachloroéthane avec le benzène en présence d'un catalyseur. La réaction se produit généralement sous des conditions de température et de pression contrôlées pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle

En milieu industriel, la production de 1,2-Diphényl tétrachloroéthane peut impliquer des réactions à grande échelle utilisant des équipements spécialisés pour manipuler les réactifs et les catalyseurs. Le processus est optimisé pour maximiser le rendement et la pureté tout en minimisant les sous-produits et les déchets.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 1,2-Diphényl tétrachloroéthane a plusieurs applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme matière première pour la préparation d'autres composés.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme composé principal pour le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

5. Mécanisme d'action

Le mécanisme d'action du 1,2-Diphényl tétrachloroéthane implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.

Applications De Recherche Scientifique

1,2-Diphenyl tetrachloroethane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,2-Diphenyl tetrachloroethane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Key Differences :

- Boiling Points : 1,1,2,2-Tetrachloroethane has a higher boiling point than tetrachloroethylene (146.3°C vs. 121°C), reflecting stronger intermolecular forces due to its symmetrical structure .

- Solubility : 1,1,2,2-Tetrachloroethane is less water-soluble than 1,1,1,2-tetrachloroethane (0.012 vs. 0.47 g/100 mL), limiting its environmental mobility .

Toxicity and Regulatory Status

- The EPA identifies it as a contaminant of concern in groundwater, with a reference concentration (RfC) of 0.002 mg/m³ .

- Tetrachloroethylene: Less acutely toxic but classified as "likely carcinogenic" by the EPA. Its inhalation toxicity (LC₅₀ in rats: 13,000 ppm) is lower than 1,1,2,2-tetrachloroethane (LC₅₀: 4,500 ppm) .

- 1,1,1,2-Tetrachloroethane: Not directly labeled carcinogenic but requires workplace caution due to metabolic conversion to toxic intermediates like trichloroethylene .

Environmental Behavior and Remediation

- Persistence : 1,1,2,2-Tetrachloroethane is more persistent in anaerobic environments than 1,2-dichloroethane, with a half-life of 180–360 days in groundwater . Its degradation produces 1,2-dichloroethene and vinyl chloride, which are more mobile and toxic .

Research Findings and Data Gaps

- Analytical Reproducibility : Methods for quantifying 1,1,2,2-tetrachloroethane in environmental samples achieve R² values of 0.9666–0.9856, comparable to other chloroethanes .

- Thermodynamic Data: Excess molar volumes in binary mixtures with alcohols (e.g., ethanol) highlight its non-ideal behavior, critical for industrial process design .

- Epidemiological Data: Limited human studies exist compared to tetrachloroethylene, necessitating further research on long-term exposure risks .

Q & A

Q. What analytical methods are recommended for detecting and quantifying 1,1,2,2-tetrachloroethane in environmental samples?

Methodological Answer: Use gas chromatography-mass spectrometry (GC/MS) with EPA Method 8260 or 524.2 for water and soil matrices. Calibrate with certified reference standards (e.g., VOC mixes containing 1,1,2,2-tetrachloroethane at 1–100 µg/L detection limits). For groundwater, employ purge-and-trap concentration to enhance sensitivity, as demonstrated in studies of chlorinated solvent plumes . Validate results with isotopic dilution (e.g., deuterated internal standards like 1,1,2,2-tetrachloroethane-d2) to correct for matrix interference .

Q. How should researchers design toxicity studies to assess chronic exposure risks in mammalian models?

Methodological Answer: Follow OECD Guidelines 452 (chronic toxicity) or 453 (carcinogenicity) using oral gavage or inhalation routes. Focus on hepatorenal endpoints due to the compound’s hepatic metabolism and renal excretion. Dose-range finding studies should prioritize 5–50 mg/kg/day based on acute LD50 data (oral rat: 250–300 mg/kg) . Include histopathology, serum biochemistry (ALT, AST, BUN), and metabolite tracking (e.g., trichloroacetic acid) to link exposure to oxidative stress .

Q. What are the key environmental partitioning coefficients for modeling 1,1,2,2-tetrachloroethane behavior in soil-water systems?

Methodological Answer: Use log Kow (2.38), Henry’s Law constant (1.1 × 10⁻⁴ atm·m³/mol), and soil organic carbon-water partition coefficient (Koc = 130–160 mL/g) to predict mobility. These values indicate moderate adsorption in organic-rich soils but high volatility in aerobic groundwater systems. Field validation is critical, as site-specific redox conditions (e.g., anaerobic zones) can alter degradation pathways .

Advanced Research Questions

Q. How can contradictory degradation rates of 1,1,2,2-tetrachloroethane under varying redox conditions be resolved?

Methodological Answer: Conduct controlled microcosm experiments with defined redox potentials (e.g., Eh = -200 mV for sulfate-reducing vs. +100 mV for aerobic conditions). Monitor degradation products (e.g., trichloroethylene, dichloroethylene) via GC/MS. For example, catalytic dehydrochlorination using activated carbon chars at 450°C achieves >90% conversion, but lower temperatures (250°C) show negligible activity, highlighting temperature-dependent kinetics . Replicate studies across pH (6–8) and microbial consortia to identify rate-limiting factors .

Q. What experimental designs optimize catalytic dechlorination pathways for engineered remediation?

Methodological Answer: Test bimetallic catalysts (e.g., Pd/Fe nanoparticles) in flow-through reactors with 1,1,2,2-tetrachloroethane (10–100 ppm) and co-contaminants (e.g., TCE). Monitor chloride release and intermediate products (e.g., 1,2-dichloroethane) to map reaction pathways. Compare zerovalent iron (ZVI) with bioaugmented systems (e.g., Dehalococcoides spp.) for reductive dechlorination efficiency. Use isotopic tracing (¹³C-labeled compounds) to distinguish abiotic vs. biotic mechanisms .

Q. How should uncertainty factors be addressed in inhalation risk models given the absence of an RfC?

Methodological Answer: Apply a 10-fold uncertainty factor for interspecies extrapolation and a 10-fold factor for intraspecies variability. Incorporate pharmacokinetic modeling to adjust for route-to-route extrapolation (oral-to-inhalation). Use benchmark dose (BMD) analysis of rodent inhalation data (e.g., NOAEL = 10 ppm) to derive provisional limits. Document data gaps (e.g., neurotoxicity endpoints) in risk assessments to prioritize future studies .

Q. What strategies integrate heterogeneous data into cohesive risk assessments?

Methodological Answer: Adopt a weight-of-evidence framework (EPA IRIS guidelines) to evaluate epidemiological, in vivo, and in vitro data. Use systematic review tools (e.g., OHAT Risk-of-Bias Tool) to rank studies by quality. For conflicting results (e.g., carcinogenicity in mice vs. rats), apply mode-of-action analysis to determine human relevance. Publicly archive raw datasets and computational models to enable meta-analyses .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.